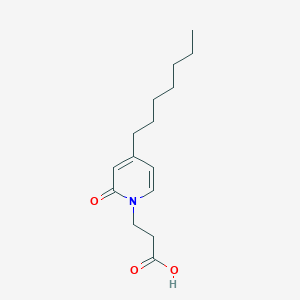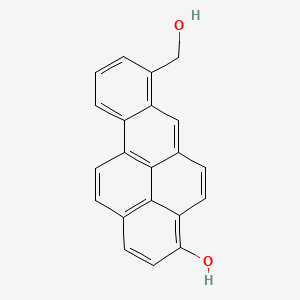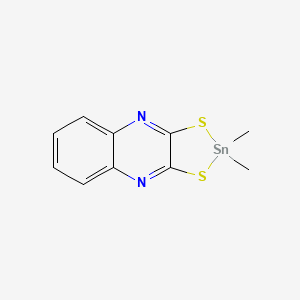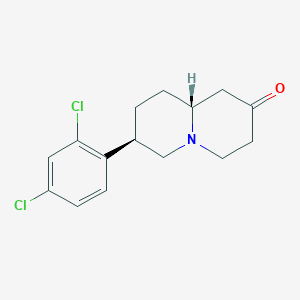
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is a chemical compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinolizinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the quinolizine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification Techniques: Implementation of advanced purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, researchers may explore the compound’s potential as a therapeutic agent, particularly for its activity against specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7R,9aR)-7-Phenyl-octahydro-2H-quinolizin-2-one: Similar structure but lacks the dichlorophenyl group.
(7R,9aR)-7-(2,4-Difluorophenyl)octahydro-2H-quinolizin-2-one: Contains a difluorophenyl group instead of a dichlorophenyl group.
Uniqueness
The presence of the dichlorophenyl group in (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity or binding affinity to specific targets.
Eigenschaften
CAS-Nummer |
75384-93-9 |
|---|---|
Molekularformel |
C15H17Cl2NO |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
(7R,9aR)-7-(2,4-dichlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H17Cl2NO/c16-11-2-4-14(15(17)7-11)10-1-3-12-8-13(19)5-6-18(12)9-10/h2,4,7,10,12H,1,3,5-6,8-9H2/t10-,12+/m0/s1 |
InChI-Schlüssel |
NHGKTJCKWGILCY-CMPLNLGQSA-N |
Isomerische SMILES |
C1C[C@@H](CN2[C@H]1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CC(CN2C1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




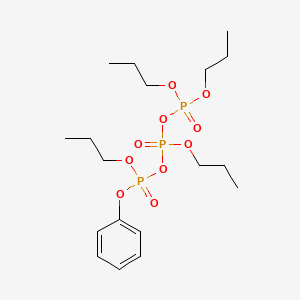
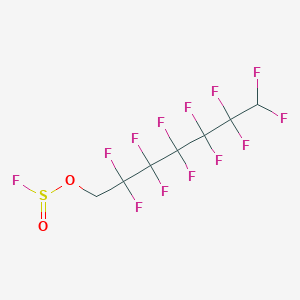

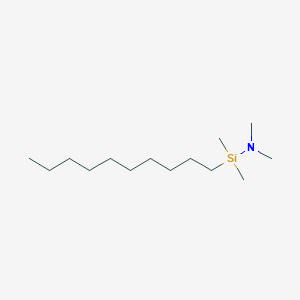
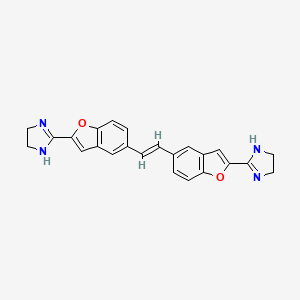
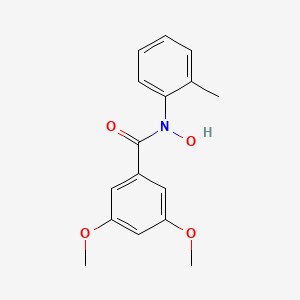

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
